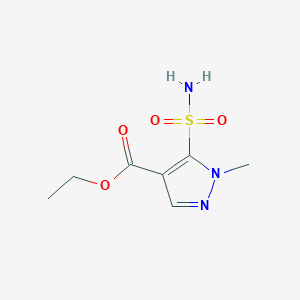
1,3-Diaminopyrene
Overview
Description
1,3-Diaminopyrene (1,3-DAP) is a chemical compound used in various scientific research and applications . It has been used in high-performance liquid chromatography (HPLC) methods for sensitive determination .
Molecular Structure Analysis
The molecular formula of 1,3-Diaminopyrene is C16H12N2 . This means it consists of 16 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. The average mass is 232.280 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diaminopyrene include a molecular weight of 232.29 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical examples of physical properties .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection
1,3-DAP has been utilized in the development of a sensitive HPLC method combined with chemiluminescence detection. This method allows for the precise determination of various aminopyrenes, including 1,3-DAP, which are important in environmental analysis and monitoring of sooty emissions from diesel and gasoline engines .
Synthesis of Stereospecific 1,3-Diene Carbonyls
The compound plays a role in the synthesis of 1,3-diene carbonyls, which are valuable in organic chemistry for creating complex molecular structures. This process features metal-free and additive-free conditions, indicating 1,3-DAP’s utility in green chemistry applications .
Supercapacitor Electrode Material
Modified reduced graphene oxide composites with 1,3-DAP have shown promise as novel electrode materials for supercapacitors. This application demonstrates the potential of 1,3-DAP in enhancing energy storage technologies .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,3-diaminopyrene is a biochemical used in proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that 1,3-Diaminopyrene may interact with its targets in a way that produces chemiluminescence, a type of luminescence caused by a chemical reaction resulting in the emission of light.
Biochemical Pathways
Given its use in proteomics research , it can be inferred that 1,3-Diaminopyrene may be involved in pathways related to protein synthesis, modification, or degradation
Pharmacokinetics
It is known that 1,3-diaminopyrene is soluble in water and many polar organic solvents , which suggests that it may have good bioavailability
Result of Action
It has been used in the development of a high-performance liquid chromatographic (hplc) method with chemiluminescence (cl) detection . This suggests that 1,3-Diaminopyrene may cause changes in the chemical properties of its targets that can be detected using this method.
Action Environment
It is known that 1,3-diaminopyrene is a stable compound , suggesting that it may be resistant to degradation in various environmental conditions
properties
IUPAC Name |
pyrene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFKFNZIJZWWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532860 | |
| Record name | Pyrene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminopyrene | |
CAS RN |
92821-64-2 | |
| Record name | Pyrene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diaminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















